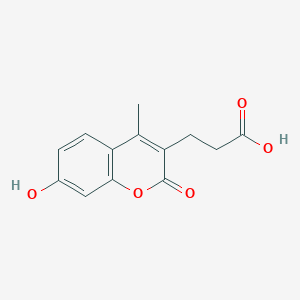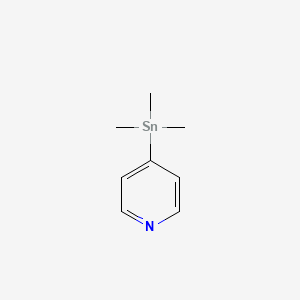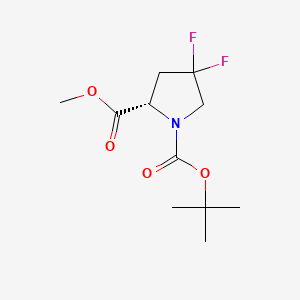
2-((三溴甲基)磺酰基)吡啶
描述
2-Pyridyl Tribromomethyl Sulfone is a useful research compound. Its molecular formula is C6H4Br3NO2S and its molecular weight is 393.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridyl Tribromomethyl Sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridyl Tribromomethyl Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridyl Tribromomethyl Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成过程
“2-吡啶基三溴甲基砜”的合成过程涉及使用聚乙二醇-400作为相转移催化剂,在二氯吡啶和甲硫醇钠反应中形成2-甲硫基吡啶,产率高达97.8% . 该合成的最佳条件为温度(80±1)°C,反应时间5小时,2-甲硫基吡啶与溴的摩尔比为1:6.58 .
潜在的研究应用
基于其化学结构和性质,“2-((三溴甲基)磺酰基)吡啶”在以下方面可能具有潜在的应用:
有机合成:作为一种三溴甲基化化合物,它可以作为合成更复杂有机分子的中间体或试剂。
药物化学:吡啶部分在许多药物中很常见,这表明它可能在药物开发或合成中发挥作用。
材料科学:该化合物作为相转移催化剂的能力表明它在材料合成过程中具有潜在的应用。
计算化学:该化合物的數據可以用於Amber或GROMACS等模拟程序进行分子模型研究 .
遗憾的是,如果没有更多详细的具体研究出版物或技术文件来阐述独特的应用,本分析仅限于根据其已知的化学性质和合成过程推断出的潜在用途。如果您有权访问专门的数据库或期刊,您可能会在那里找到更详细的信息。
Synthesis of 2-Pyridyl Tribromomethyl Sulfone | Scientific.Net 59626-33-4|2-((Tribromomethyl)sulfonyl)pyridine| Ambeed
属性
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for 2-Pyridyl Tribromomethyl Sulfone?
A1: Recent research highlights a two-step synthesis using readily available starting materials. [, ] First, 2-chloropyridine reacts with sodium thiomethoxide in the presence of polyethylene glycol 400 (PEG-400) as a phase transfer catalyst, yielding 2-methylthiopyridine. [] This intermediate is then subjected to oxidation and bromination using sodium hypochlorite and bromine, ultimately producing 2-Pyridyl Tribromomethyl Sulfone. [, ] Optimization studies revealed that a 1:0.18 mass ratio of 2-chloropyridine to PEG-400 and a 1:1.2 molar ratio of 2-chloropyridine to sodium thiomethoxide are ideal for the first step. [] For the second step, a temperature of 80°C for 4 hours with a 1:6.58 molar ratio of 2-methylthiopyridine to bromine resulted in the highest yield (99.6% purity) of the desired product. []
Q2: How is the structure of 2-Pyridyl Tribromomethyl Sulfone confirmed?
A2: The synthesized 2-Pyridyl Tribromomethyl Sulfone was characterized using various spectroscopic techniques. Both studies utilized ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure of the final product and intermediates. [, ] These analyses provided crucial information about the compound's purity and confirmed the successful incorporation of the desired functional groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)











